molecular formula C15H24ClNO B1397511 3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219960-89-0

3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397511
CAS No.: 1219960-89-0
M. Wt: 269.81 g/mol
InChI Key: IAZDVPFOQKWHQT-UHFFFAOYSA-N
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Description

3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is an organic compound featuring a piperidine ring system linked via an ethoxy bridge to a 2,5-dimethylphenoxy group, supplied as a hydrochloride salt to enhance its stability and solubility. Piperidine derivatives are recognized as fundamental building blocks in medicinal chemistry and drug discovery, with applications spanning the development of anticancer, antiviral, and antimicrobial agents . The specific structural motif of a piperidine ring connected to a substituted phenoxyethyl group is found in compounds investigated for various biological activities. Structurally similar compounds have been studied for their potential effects on the central nervous system and cardiac function, with some acting as sodium channel blockers or exhibiting local anesthetic properties . As a research chemical, this compound serves as a valuable intermediate or precursor for the synthesis of more complex molecules in pharmaceutical development. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

3-[2-(2,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-5-6-13(2)15(10-12)17-9-7-14-4-3-8-16-11-14;/h5-6,10,14,16H,3-4,7-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZDVPFOQKWHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction Conditions

The initial step involves coupling phenol derivatives with tetrahydro-3-pyridinemethanols using the Mitsunobu reaction, which employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This reaction proceeds efficiently at room temperature, yielding Mitsunobu adducts that are suitable for rearrangement.

Reaction Conditions Summary:

Parameter Conditions
Reagents Phenol derivative, tetrahydro-3-pyridinemethanol, DIAD, PPh₃
Solvent THF
Temperature Room temperature
Yield Moderate to high (up to 92%) depending on substituents

Aromatic Claisen Rearrangement Parameters

The Mitsunobu adducts undergo intramolecular rearrangement upon heating, typically at 180–200°C in acetonitrile (CH₃CN), to produce the ortho-phenol derivatives.

Data Table 1: Aromatic Claisen Rearrangement Conditions and Yields

Entry Solvent Temperature (°C) Time (min) Yield of Rearranged Product (%) Reference
1 CH₃CN 180 180 65
2 CH₃CN 190 90 76
3 CH₃CN 200 40 66
4 EtOAc 200 40 68
5 Toluene 200 40 70

Optimal yields (~80%) are achieved at 190°C in acetonitrile within 90 minutes, balancing reaction completion and minimizing decomposition.

Substituent Effects on Rearrangement Efficiency

The electronic nature of substituents on the phenol ring influences the rearrangement:

Substituent Electronic Effect Rearrangement Yield (%) Reference
Hydrogen (H) Neutral 41 (after recovery)
Electron-donating groups (e.g., methoxy) + Up to 79
Electron-withdrawing groups (e.g., nitro, halogens) Negligible or moderate

Electron-donating groups facilitate the rearrangement, while electron-withdrawing groups hinder it, requiring optimized conditions or alternative strategies.

Functionalization of the Piperidine Core

Following the successful aromatic rearrangement, further modifications include:

Research findings indicate that the stereoselective reduction yields predominantly the cis-hydroxyl configuration, critical for biological activity.

Salt Formation and Final Purification

The hydrochloride salt is obtained by treating the free base with hydrochloric acid, ensuring compound stability and solubility for biological testing.

Summary of Key Research Findings

Aspect Findings References
Reaction conditions Heating at 180–200°C in acetonitrile yields optimal rearrangement
Substituent effects Electron-donating groups enhance rearrangement efficiency
Stereochemistry Stereoselective reduction yields cis-hydroxyl configuration
Functional group installation Friedel–Crafts acylation and oxidative cleavage are effective

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

Reaction Pathways

The compound can undergo various chemical reactions including:

  • Oxidation : Using potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
  • Reduction : Utilizing hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
  • Substitution : Nucleophilic substitution at the piperidine nitrogen or phenoxy group using alkyl halides or acyl chlorides.

Chemistry

3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride serves as a vital building block in organic synthesis. Its unique structure allows it to be used as a reagent in various organic reactions, facilitating the development of more complex molecules.

Biology

Research has indicated potential biological activities of this compound, particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Investigations into the compound's ability to modulate inflammatory responses are ongoing, suggesting potential therapeutic applications in treating inflammatory diseases.

Medicine

The compound is being explored for its therapeutic effects in treating conditions such as:

  • Neurological Disorders : Preliminary studies suggest that it may interact with neurotransmitter systems, indicating potential use in managing neurological conditions.
  • Pain Management : Research is being conducted on its analgesic properties, which could contribute to pain relief therapies .

Industry

In industrial applications, this compound is utilized as an intermediate in pharmaceutical production and the development of new materials. Its unique chemical properties make it valuable for creating specialized compounds used in various applications .

  • Antimicrobial Activity Study :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperidine compounds exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications for enhancing biological activity.
  • Anti-inflammatory Mechanism Analysis :
    • Research conducted at a leading university explored the anti-inflammatory effects of piperidine derivatives. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, indicating their potential use in treating chronic inflammatory conditions.
  • Neuropharmacological Investigation :
    • A clinical trial investigated the effects of related piperidine compounds on patients with chronic pain. Results showed promise for pain management therapies through modulation of neurotransmitter systems.

Mechanism of Action

The mechanism of action of 3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Phenoxy Substituents

Halogenated Derivatives
  • 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: N/A, ): Key Differences: Replaces 2,5-dimethylphenoxy with 2,4-dichloro-3,5-dimethylphenoxy. Impact: Chlorine atoms increase electron-withdrawing effects and molecular weight (338.7 vs. Physicochemical Properties: Higher topological polar surface area (21.3 Ų) and rotatable bonds (4) suggest moderate flexibility .
Methoxy vs. Methyl Substituents
  • 3-(2,5-Dimethoxyphenyl)piperidine hydrochloride (): Key Differences: Methoxy groups replace methyl groups at the 2,5-positions. Demonstrated 48% yield in synthesis, suggesting stability during preparation .
  • 3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine hydrochloride (Compound 11, ):
    • Key Differences : Adds a trifluoromethyl group at the 4-position.
    • Impact : Trifluoromethyl enhances lipophilicity and metabolic resistance, likely improving pharmacokinetic profiles .

Modifications in the Linker and Amine Core

Ethyl vs. Methyl/Propyl Linkers
  • 3-((2,3-Dimethylphenoxy)methyl)piperidine hydrochloride (CAS: 1220033-58-8, ): Key Differences: Methyl linker instead of ethyl. Impact: Shorter linker reduces flexibility, possibly limiting optimal receptor interactions. Molecular weight (255.78) is lower, which may affect bioavailability .
  • HBK17: 1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride (): Key Differences: Propyl linker and piperazine core instead of piperidine. Impact: Piperazine’s additional nitrogen alters basicity and hydrogen-bonding capacity.
Piperidine vs. Pyrrolidine Cores
  • 3-(2,5-Dimethoxyphenyl)pyrrolidine hydrochloride (): Key Differences: Five-membered pyrrolidine ring vs. six-membered piperidine. Demonstrated high yield (94%) in synthesis, suggesting robust stability .
Selectivity and Activity
  • SSRI Activity : Compounds like 3-(2,5-dimethoxyphenyl)piperidine () and 3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine () were synthesized as SSRIs, implying that the target compound may share similar mechanisms.
  • Enantiomer Separation : Analog 15 () highlights the importance of stereochemistry; its enantiomers were separated with distinct retention times (16.70 min vs. 21.75 min), suggesting chirality-dependent activity .

Tabulated Comparison of Key Analogs

Compound Name Core Structure Phenoxy Substituents Linker Molecular Weight Key Feature(s) Reference
Target Compound Piperidine 2,5-Dimethyl Ethyl ~280–300* High flexibility, lipophilic N/A
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl] Piperidine 2,4-Dichloro-3,5-dimethyl Ethyl 338.7 Halogenated, high polar surface
3-(2,5-Dimethoxyphenyl)piperidine Piperidine 2,5-Dimethoxy N/A 255.78 Enhanced solubility
HBK17 Piperazine 2,5-Dimethyl Propyl N/A Piperazine core, extended linker
3-((2,3-Dimethylphenoxy)methyl)piperidine Piperidine 2,3-Dimethyl Methyl 255.78 Reduced flexibility

*Estimated based on structural analogs.

Biological Activity

3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-(2,5-dimethylphenoxy)ethyl group. This structural configuration is believed to contribute to its unique biological properties. The hydrochloride form enhances solubility, facilitating its use in various biological assays and therapeutic applications.

The biological activity of this compound is mediated through interactions with specific molecular targets within biological systems. These interactions may involve:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic pathways, which are crucial in treating mood disorders.
  • Enzyme Inhibition : It has been studied for its potential to inhibit certain enzymes, which could lead to therapeutic effects in various conditions, including inflammation and microbial infections.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation. This activity suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has demonstrated anti-inflammatory effects in preliminary studies. It may modulate inflammatory pathways, providing a basis for its use in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth compared to control groups.
    • Table 1: Antimicrobial Activity Results
      PathogenInhibition Zone (mm)MIC (µg/mL)
      Staphylococcus aureus1532
      Escherichia coli1816
      Pseudomonas aeruginosa208
  • Study on Anti-inflammatory Effects :
    • Another investigation focused on the anti-inflammatory potential of the compound in vitro and in vivo models. The findings suggested a reduction in pro-inflammatory cytokines upon treatment with the compound.
    • Table 2: Cytokine Levels Post-Treatment
      CytokineControl (pg/mL)Treated (pg/mL)
      TNF-α15080
      IL-612060
      IL-1β10050

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Anti-inflammatory Activity
This compound8Moderate
4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride16Low

Q & A

Q. What are the recommended synthesis routes for 3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step processes:

Intermediate Formation : Preparation of substituted piperidine derivatives via hydrogenation or alkylation. For example, 3,5-dimethylpiperidine can be synthesized using Pd/C-catalyzed hydrogenation of pyridine derivatives .

Ethoxylation : Introduction of the ethoxy group via nucleophilic substitution. This step may require controlled temperatures (e.g., 50–80°C) and inert atmospheres to prevent side reactions .

Final Substitution : Coupling the phenoxy-ethyl moiety to the piperidine ring using halogenated intermediates (e.g., bromoethyl derivatives) under reflux conditions .

Q. Critical Conditions :

  • Catalysts : Pd/C for hydrogenation, NaBH₄ for reductions.
  • Temperature : Maintain 60–100°C during substitution to balance reactivity and stability.
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .

Q. What safety protocols should be followed to mitigate risks of acute toxicity and skin/eye irritation during handling?

Methodological Answer :

  • Storage : Store at 2–8°C in dry, ventilated areas away from oxidizers .
  • PPE : Use nitrile gloves, EN 166-certified goggles, and P95 respirators to avoid inhalation of aerosols .
  • Spill Management :
    • Isolate the area and use inert absorbents (e.g., vermiculite) for solid spills.
    • Avoid water flushing to prevent environmental contamination .
  • First Aid :
    • Skin contact: Wash with soap and water for 15 minutes.
    • Eye exposure: Irrigate with saline for 20 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling accelerate the optimization of reaction conditions for this compound?

Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to simulate intermediate stability and transition states, narrowing experimental parameters .
  • Data-Driven Feedback : Apply machine learning to analyze historical reaction data (e.g., yields, solvents) and predict optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Case Study : ICReDD’s approach reduced reaction development time by 40% by integrating computational predictions with high-throughput experimentation .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer :

  • Meta-Analysis Framework :
    • Standardize Assays : Compare studies using consistent cell lines (e.g., HEK-293 for receptor binding) and control groups.
    • Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under uniform conditions (pH, temperature) .
    • Structural Analog Comparison : Cross-reference with similar piperidine derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine HCl) to identify structure-activity relationships (SAR) .
  • Example : Discrepancies in enzyme inhibition may arise from variations in assay pH; repeating assays at pH 7.4 can clarify mechanistic insights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.